1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea
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Overview
Description
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidinone ring, a dimethylphenyl group, and a hydroxyethoxyethyl urea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Hydroxyethoxyethyl Urea Moiety: This step may involve the reaction of an isocyanate with a hydroxyethoxyethylamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)carbamate
- 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)thiourea
Uniqueness
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-3-4-15(9-13(12)2)20-11-14(10-16(20)22)19-17(23)18-5-7-24-8-6-21/h3-4,9,14,21H,5-8,10-11H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJCTLOYMXCOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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